5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)
Description
This compound belongs to the pyrazoloquinolinone family, a class of tricyclic heterocycles with a pyrazole ring fused to a quinolinone scaffold. It features a 1,3,7,7-tetramethyl substitution pattern on the 1,6,7,8-tetrahydroquinolin-5-one core. The synthesis typically involves multicomponent reactions (MCRs) under microwave irradiation (200 W, 120°C) or ultrasonic conditions, using precursors such as 3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one and aromatic aldehydes .
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1,3,7,7-tetramethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C14H17N3O/c1-8-9-5-10-11(15-13(9)17(4)16-8)6-14(2,3)7-12(10)18/h5H,6-7H2,1-4H3 |
InChI Key |
ZBECKHNZOBFQFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(C=C12)C(=O)CC(C3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Substituted Hydrazines with Carbonyl Compounds
A common and effective synthetic approach involves the condensation of substituted hydrazines with appropriate aldehydes or ketones, followed by cyclization to form the pyrazoloquinoline framework. For example, 5-amino-1H-pyrazoles react with various aldehydes and ketones under acidic conditions to yield the desired pyrazoloquinoline derivatives. Microwave-assisted synthesis has been employed to enhance reaction rates and yields, reducing reaction times significantly.
Two-Component Reactions Using Quinoline Derivatives and Hydrazines
One of the most exploited procedures (referred to as Path 5 in literature) uses quinoline derivatives such as aldehydes or nitriles and reacts them with appropriate hydrazines. This two-component reaction forms bonds between the C9a carbon and N1 nitrogen, and between the N2 nitrogen and C3 carbon, constructing the pyrazoloquinoline skeleton. The resulting derivatives can be further modified to optimize biological activity.
Multicomponent Reactions Involving Pyrazolones
Multicomponent syntheses involve pyrazolones reacting with aldehydes or ketones to form intermediates such as benzylidene derivatives, which then undergo ring opening and cyclization to yield pyrazoloquinolines. For instance, 1,3-dimethylpyrazol-5-one can form intermediates that cyclize to pyrazoloquinoline products under heating in ethylene glycol or other solvents. This method allows for the synthesis of various substituted pyrazoloquinolines in a single step, albeit with varying yields (20–85%).
Metal-Catalyzed Cyclizations
Copper(I) chloride or zinc chloride can promote cyclizations of pyrazolo enaminones or related precursors to pyrazoloquinolines. This approach avoids the use of more toxic metals like cadmium chloride and provides an alternative pathway for synthesizing derivatives with specific substitutions on the pyrazoloquinoline core.
Pfitzinger Synthesis
The Pfitzinger reaction is a classical method for quinoline synthesis adapted for pyrazoloquinolines. It involves the reaction of isatin or its derivatives in a basic environment, leading to ring opening and formation of keto-acid intermediates. These intermediates condense with aldehydes or ketones to form pyrazoloquinoline derivatives, which can be further decarboxylated if desired.
Research Findings and Reaction Conditions
| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Condensation of hydrazines | 5-amino-1H-pyrazoles, aldehydes/ketones | Acidic medium, microwave-assisted heating | Moderate to high | Microwave assistance reduces time, improves yield |
| Two-component reaction (Path 5) | Quinoline aldehydes/nitriles, hydrazines | Heating in solvents like ethylene glycol | 20–85 | Forms bonds C9a-N1 and N2-C3; widely used for biological active derivatives |
| Multicomponent reaction | Pyrazolones, aldehydes/ketones | Heating, often in ethylene glycol or similar | Variable | Intermediates like benzylidene derivatives isolated; ring opening and cyclization steps |
| Metal-catalyzed cyclization | Pyrazolo enaminones, metal salts (CuCl, ZnCl) | Heating with metal catalyst | Moderate | Avoids toxic cadmium salts; alternative cyclization pathway |
| Pfitzinger synthesis | Isatin derivatives, aldehydes/ketones | Basic environment, heating | Moderate | Ring opening of isatin to keto-acid followed by condensation and optional decarboxylation |
Spectroscopic and Structural Data
| Parameter | Data |
|---|---|
| Molecular Formula | C14H17N3O |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 1,3,7,7-tetramethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one |
| InChI Key | ZBECKHNZOBFQFA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=NC3=C(C=C12)C(=O)CC(C3)(C)C)C |
| Typical Spectroscopic Techniques | NMR (1H, 13C), IR, Mass Spectrometry |
These data confirm the structure and purity of the synthesized compound and its derivatives.
Chemical Reactions Analysis
Cyclization and Ring-Closure Mechanisms
The tetrahydroquinoline moiety undergoes intramolecular cyclization to form the fused pyrazoloquinoline system. Key steps include:
-
Friedländer Condensation : Utilizes o-aminobenzaldehyde derivatives and pyrazole-containing ketones to form the quinoline ring .
-
Pfitzinger Reaction : Involves isatin derivatives reacting with pyrazolidine-diones to yield pyrazoloquinolinone carboxylic acids .
Example Mechanism :
Oxidation and Aromatization
The 1,6,7,8-tetrahydro intermediate can be oxidized to the fully aromatic pyrazoloquinoline system using:
-
Atmospheric Oxygen : Prolonged heating in air promotes dehydrogenation .
-
Chemical Oxidants : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in refluxing toluene .
Table 2 : Oxidation Outcomes
| Starting Material | Oxidant | Product | Yield (%) |
|---|---|---|---|
| 4,9-Dihydro-1H-pyrazoloquinoline | O₂ (air) | 1H-Pyrazolo[3,4-b]quinoline | 40–50 |
| Tetrahydroquinoline derivative | DDQ | Aromatic Pyrazoloquinoline | 75–85 |
Functionalization via Electrophilic Substitution
The nitrogen-rich structure enables electrophilic substitution at positions C-3 and C-9:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing reactivity for further derivatization .
-
Halogenation : PCl₅ or POCl₃ facilitates chloro-substitution at the quinoline ring .
Challenges and Innovations
Scientific Research Applications
Medicinal Chemistry and Drug Design
The compound has been evaluated for its potential as an antitubercular agent . Recent studies synthesized novel pyrazolo-quinoline analogues to combat tuberculosis, focusing on their efficacy against multidrug-resistant strains. The hybridization of pharmacophoric units from different bioactive compounds has led to the development of new leads with improved selectivity and therapeutic efficacy while minimizing adverse effects .
Antioxidant Activity
Research indicates that derivatives of pyrazolo[3,4-b]quinoline exhibit notable antioxidant properties . A study demonstrated that certain synthesized compounds showed effective scavenging activity against cationic radicals such as DPPH and ABTS. For instance, specific derivatives achieved low EC50 values in these assays, indicating their potential as antioxidant agents .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor . It has shown moderate activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's. The best-performing derivatives displayed IC50 values that suggest their viability as therapeutic agents in managing cholinergic dysfunctions .
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of pyrazolo[3,4-b]quinolinone derivatives. These compounds have been synthesized and tested against various microbial strains, showing promising results in inhibiting growth at specific concentrations. The structure-activity relationship (SAR) analyses have provided insights into optimizing these compounds for enhanced antimicrobial efficacy .
Synthesis of Novel Compounds
The synthesis of pyrazolo[3,4-b]quinolinone compounds via one-pot three-component reactions has facilitated the creation of a variety of derivatives with diverse substituents. This approach simplifies the synthetic pathway compared to traditional methods and allows for the rapid generation of libraries for biological testing .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the importance of pyrazolo[3,4-b]quinolinone derivatives in addressing contemporary health challenges:
- A study focused on synthesizing and evaluating a series of pyrazolo[3,4-b]quinolinone compounds for their antitubercular activity against resistant strains. The findings suggested that these compounds could serve as lead candidates for further development in tuberculosis treatment .
- Another investigation into the antioxidant properties revealed that specific derivatives not only exhibited strong radical scavenging abilities but also demonstrated good oral bioavailability according to Lipinski's rule of five, making them suitable for pharmaceutical formulation .
Mechanism of Action
The mechanism of action of 5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI) involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights :
Substituent Effects on Bioactivity: The 1,3,7,7-tetramethyl configuration in the target compound provides moderate enzyme inhibition (e.g., BACE-1 ΔG ≈ -8.7 kcal/mol) . In contrast, compound 6VK (with a cyclopropyl and phenyl group) shows enhanced binding affinity (ΔG: -9.2 kcal/mol), likely due to increased hydrophobic interactions .
Synthetic Efficiency :
- Microwave and ultrasonic methods (target compound) achieve higher yields (>70%) and shorter reaction times (20 minutes) compared to conventional reflux (3 hours for 65A ) .
- Catalyst-free one-pot reactions (e.g., 4-(4-chlorophenyl) derivative ) reduce purification steps but require stringent stoichiometric control .
Therapeutic Applications: Anticholinesterase Activity: The target compound’s derivatives exhibit IC₅₀ values of 2–5 µM against acetylcholinesterase (AChE), comparable to donepezil (IC₅₀: 0.3 µM) . Antiviral Potential: Pyrazoloquinolinones with furanoyl or pyridinyl groups (e.g., P1–10, 748145-19-9) show promise against SARS-CoV-2 Mpro, with docking scores rivaling ritonavir .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing pyrazolo[3,4-b]quinolin-5-one derivatives, and how do reaction conditions influence yields?
- Methodology : Two primary approaches are described:
- Low-yield domino reactions (7% yield): Involves sequential condensation of chalcone intermediates (e.g., 3a) with ammonium acetate and malononitrile, followed by cyclization and aromatization under thermal conditions .
- High-yield green synthesis (80–85% yield): Utilizes a one-pot, three-component reaction with ionic liquid ([BMIM]OH) at 75–80°C for 110–120 minutes, avoiding column chromatography .
Q. What purification techniques are recommended for isolating pyrazolo[3,4-b]quinolin-5-one derivatives, and what challenges arise?
- Methods :
- Column chromatography with petroleum ether/ethyl acetate gradients is standard but labor-intensive .
- Green protocols emphasize solvent evaporation and recrystallization to bypass chromatography, though this requires optimized crystallization conditions .
- Challenges : Low-yield reactions (e.g., 7% for 5a) complicate isolation due to byproduct formation, necessitating repeated chromatographic runs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions between theoretical predictions and experimental data in these derivatives?
- Approach : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates relative conformational energies and electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends. For example, Table 6 in compares theoretical vs. experimental stability of derivatives like 5b and 5j, identifying steric clashes or electronic mismatches.
- Application : Adjust substituents (e.g., methyl groups) to align computed reactivity with observed synthetic outcomes, improving yield predictions .
Q. What strategies optimize the biological activity of these derivatives, particularly for enzyme inhibition (e.g., anticholinesterase or antiviral targets)?
- Structure-Activity Relationship (SAR) :
- Anticholinesterase activity : Derivatives with electron-withdrawing groups (e.g., cyano) at C3 enhance binding to acetylcholinesterase active sites .
- SARS-CoV-2 Mpro inhibition : Pyrazolo[3,4-b]quinolin-5-one scaffolds show promise; molecular docking identifies critical hydrogen bonds with catalytic dyad residues (His41/Cys145) .
Q. How do reaction mechanisms differ between domino reactions and green synthetic protocols for these compounds?
- Domino reactions : Proceed through sequential steps—Michael addition, cyclization, and aromatization—with intermediate isolation, leading to cumulative energy barriers and lower yields .
- Green one-pot synthesis : Combines all steps in a single vessel with ionic liquids acting as dual solvents/catalysts, reducing activation energy and side reactions. Kinetic studies (e.g., TLC monitoring) confirm faster imine formation and cyclization under microwave irradiation .
Contradictions and Resolutions
- Yield discrepancies : Method A (7% yield) vs. green synthesis (80–85%) highlights the critical role of solvent systems and energy input. Ionic liquids reduce decomposition pathways by stabilizing intermediates .
- Theoretical vs. experimental stability : DFT calculations for 5k predicted higher stability than observed, attributed to unaccounted solvation effects in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
